molecular formula C26H24N4O2 B1574427 TAS3681

TAS3681

Cat. No.: B1574427
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS3681 is an orally bioavailable, novel androgen receptor (AR) pure antagonist investigated for the treatment of castration-resistant prostate cancer (CRPC). Its primary research value lies in its unique mechanism of action, which not only inhibits AR transcriptional activity but also downregulates the protein levels of both androgen receptor-full length (AR-FL) and androgen receptor-splice variants (AR-Vs), including the clinically significant AR-V7 . This dual action is critical because resistance to second-generation AR signaling inhibitors (ARSIs) like enzalutamide and abiraterone is often driven by the reactivation of AR signaling through mechanisms such as AR overexpression, mutations, and the expression of constitutively active AR-Vs . In preclinical studies, this compound demonstrated strong antitumor efficacy in enzalutamide-resistant models, including AR-V7-positive xenografts . Furthermore, it effectively blocked the transcriptional activity of various mutant ARs that confer resistance to other therapies, such as the F877L/T878A and H875Y/T878A mutations (resistance to enzalutamide) and the V716M and H875Y mutations (resistance to darolutamide) . It is important for researchers to note that while a Phase I/II clinical trial for this compound was completed (NCT02566772), its development for prostate cancer has been discontinued as of 2024 . Therefore, this compound is presented for research applications only, to aid in the study of AR signaling and resistance mechanisms in prostate cancer models. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C26H24N4O2

SMILES

Unknown

Appearance

Solid powder

Synonyms

TAS3681;  TAS-3681;  TAS 3681.; Unknown

Origin of Product

United States

Mechanistic Elucidation of Tas3681 As a Novel Androgen Receptor Antagonist

Direct Androgen Receptor Antagonism by TAS3681

This compound functions as a pure AR antagonist, effectively binding to the AR and impeding critical steps in its signaling pathway wikipedia.orgscienceopen.comnih.gov. This direct antagonism is crucial for suppressing aberrant AR activation, which is a hallmark of castration-resistant prostate cancer (CRPC) wikipedia.orgpharmakb.com.

Inhibition of Androgen Receptor Transcriptional Activity

This compound potently inhibits both ligand-dependent and ligand-independent AR transcriptional activity wikipedia.orgpharmakb.comscienceopen.comnih.govnih.gov. Preclinical studies have shown that this compound suppresses AR transactivation in prostate cancer cell lines, including those with AR overexpression, such as VCaP cells wikipedia.orgmims.com. Furthermore, this compound effectively blocks the transcriptional activity of various mutant ARs that confer resistance to established AR signaling inhibitors like enzalutamide (B1683756) and darolutamide (B1677182). These include mutations such as F877L/T878A, H875Y/T878A, V716M, and H875Y wikipedia.orgpharmakb.com. This capability to antagonize diverse AR mutants underscores its potential to overcome common resistance pathways wikipedia.orgpharmakb.comscienceopen.comcenmed.com.

Prevention of Androgen Receptor Nuclear Translocation

Androgen receptor movement from the cytoplasm to the nucleus upon androgen binding is an essential prerequisite for AR-mediated gene transcription wikipedia.orguni.lu. This compound has been demonstrated to effectively inhibit this crucial step. It binds to the AR and prevents its nucleo-cytoplasmic translocation wikipedia.orgprobes-drugs.orgmims.comuni.luguidetopharmacology.org. Comparative studies have shown that this compound exhibits a strong inhibitory effect on dihydrotestosterone (B1667394) (DHT)-induced AR nuclear translocation.

Table 1: Inhibitory Concentration (IC50) for DHT-Induced AR Nuclear Translocation

CompoundIC50 (nM) wikipedia.org
This compound63.7
Enzalutamide103
Bicalutamide (B1683754)No suppression

As shown in Table 1, the IC50 value for this compound in blocking DHT-induced AR nuclear translocation was estimated to be 63.7 nM, indicating potent activity, which is even stronger than that of enzalutamide (103 nM), while bicalutamide showed little to no inhibition wikipedia.org.

Disruption of Androgen Receptor DNA Binding

Beyond inhibiting nuclear translocation, this compound also disrupts the ability of the androgen receptor to bind to DNA wikipedia.orgmims.com. This disruption is critical because AR-mediated gene transcription requires the receptor to bind to specific androgen response elements (AREs) on the DNA wikipedia.orgmims.comuni.lu. By preventing this DNA binding, this compound effectively halts the downstream gene expression program driven by the AR, which is essential for prostate cancer cell growth and progression wikipedia.orgmims.comfishersci.ca. This mechanism extends to AR splice variants, where this compound impairs their nuclear localization and DNA binding, thereby disrupting their constitutive transcriptional activity fishersci.camims.com.

Androgen Receptor Protein Downregulation Induced by this compound

A distinctive feature of this compound is its ability to reduce AR protein levels, a mechanism that contributes significantly to its anti-androgenic effects and its capacity to overcome resistance to existing therapies wikipedia.orgscienceopen.comcenmed.comnih.gov.

Regulation of Full-Length Androgen Receptor Protein Levels

This compound dose-dependently reduces the protein levels of full-length androgen receptor (AR-FL) in prostate cancer cells nih.govmims.com. This downregulation of AR-FL protein has been observed in various cellular contexts, including AR-overexpressing VCaP cells and enzalutamide-resistant cell lines such as SAS MDV No. 3-14 wikipedia.orgpharmakb.commims.com. In contrast to enzalutamide, this compound effectively suppresses androgen-independent AR transactivation through this AR downregulation activity scienceopen.comnih.govnih.gov. The reduction in AR-FL protein levels by this compound has been confirmed in both in vitro and in vivo models, contributing to its strong antitumor efficacy wikipedia.orgpharmakb.comscienceopen.com.

Downregulation of Androgen Receptor Splice Variant Protein Levels

The emergence of constitutively active androgen receptor splice variants (AR-Vs), particularly AR-V7, is a significant mechanism of resistance to current AR-targeted therapies because these variants lack the ligand-binding domain and can activate AR signaling independently of androgens wikipedia.orguni.lufishersci.ca. This compound uniquely addresses this challenge by downregulating the protein levels of AR splice variants, including AR-V7 wikipedia.orgpharmakb.comscienceopen.comcenmed.comnih.govuni.lu. Studies in enzalutamide-resistant cells (SAS MDV No. 3-14) have shown that this compound reduces AR-V7 protein levels in vitro and in vivo, leading to suppression of AR-V7 target gene expression through decreased AR-V7 occupancy at the enhancer wikipedia.orgpharmakb.comnih.gov. This dual mechanism of direct AR antagonism and AR protein downregulation positions this compound as a promising agent to overcome resistance driven by aberrant AR signaling, including AR overexpression and the expression of constitutively active AR-Vs wikipedia.orgpharmakb.comscienceopen.comcenmed.com.

Specific Focus on Androgen Receptor Splice Variant 7 (AR-V7)

Androgen receptor splice variant 7 (AR-V7) represents a significant driver of resistance in castration-resistant prostate cancer (CRPC), as it is a constitutively active, nuclear-localized AR variant that bypasses the need for ligand binding. wikipedia.orgfishersci.ca this compound exhibits a crucial advantage by specifically addressing this resistance mechanism. It effectively reduces the protein levels of both AR-FL and AR-V7 in enzalutamide-resistant prostate cancer cell lines, such as SAS MDV No. 3-14 and 22Rv1 cells, demonstrating a dose-dependent effect both in in vitro and in vivo models. wikipedia.orgwikipedia.org

Molecular Pathways Governing Androgen Receptor Degradation

The mechanism by which this compound reduces AR protein levels is distinct from typical protein degradation pathways. Studies have shown that this compound reduces AR protein levels without a corresponding decrease in AR mRNA levels, even in the presence of actinomycin (B1170597) D, an inhibitor of transcription. This suggests that this compound does not significantly impact AR transcription. wikipedia.org

Furthermore, in experiments involving cycloheximide (B1669411) (CHX), a non-selective protein synthesis inhibitor, this compound did not increase the rate of AR degradation. This finding strongly suggests that the reduction in AR protein levels by this compound is not mediated by enhanced protein degradation, such as through the proteasome pathway, but rather by a reduction in the rate of AR protein synthesis. wikipedia.org This distinguishes this compound from other therapeutic strategies like Selective AR Degraders (SARDs) or Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce proteasome-mediated degradation of AR. wikipedia.org

Differentiating Mechanistic Modalities of this compound from Conventional Androgen Receptor Signaling Inhibitors

Conventional second-generation AR signaling inhibitors (ARSIs) such as enzalutamide and abiraterone (B193195) have significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, resistance invariably develops through various complex mechanisms, including AR overexpression, the emergence of AR mutations, and the expression of constitutively active AR splice variants like AR-V7. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.ca

The mechanistic modalities of this compound offer a critical differentiation from these conventional ARSIs:

Dual Mechanism of Action : While conventional AR antagonists like enzalutamide primarily function by competitively inhibiting androgen binding to the AR and blocking its nuclear translocation and DNA interaction fishersci.ca, this compound operates via a novel dual mechanism: pure AR antagonism combined with downregulation of both full-length and splice variant AR protein levels. wikipedia.orgmims.comwikidata.org This dual action allows this compound to overcome resistance mechanisms that bypass ligand-binding domain inhibition.

Activity Against Mutant ARs : this compound has demonstrated effective antagonism against various AR mutations (e.g., F876L) that confer resistance to enzalutamide, a common challenge with conventional ARSIs. wikipedia.org

Addressing AR-V7 : A major limitation of many conventional ARSIs is their inability to effectively target AR-V7, which lacks the ligand-binding domain. fishersci.caflybase.org this compound directly addresses this by reducing AR-V7 protein levels, offering a therapeutic avenue for AR-V7-positive CRPC that is often refractory to standard treatments. wikipedia.orgwikipedia.orgmims.com

Impact on AR Protein Synthesis : Unlike certain degraders that promote AR degradation, this compound's suggested mechanism of reducing AR protein synthesis provides a distinct approach to controlling AR levels, particularly in contexts of AR overexpression where synthesis rates might be elevated. wikipedia.orgwikipedia.org In prostate cancer cells that overexpress AR, this compound effectively suppresses cell proliferation and downregulates AR expression, a contrast to the limited effect of enzalutamide in such settings. wikipedia.orgwikipedia.org

These differentiating mechanistic modalities position this compound as a promising therapeutic agent with the potential to overcome resistance to current AR-targeted therapies in CRPC.

Preclinical Efficacy Studies of Tas3681 in Androgen Receptor Driven Malignancies

In Vitro Cellular Models for Efficacy Assessment

Preclinical investigations have extensively utilized various in vitro cellular models to characterize the efficacy of TAS3681 against androgen receptor-driven prostate cancer. These studies have provided critical insights into its activity in both androgen-dependent and androgen-independent cellular contexts, its impact on cell proliferation and viability, its role in modulating apoptosis and cell cycle progression, and its effects on the expression of AR target genes.

Androgen-Dependent Cell Line Investigations

In androgen-dependent prostate cancer cell lines, this compound has demonstrated potent anti-androgenic activity. In LNCaP cells, which are androgen-dependent and express the T878A mutant AR, this compound exhibited a potent antagonist activity with an IC50 value of 10.1 nM, comparable to enzalutamide (B1683756) (IC50 12.5 nM) nih.govresearchgate.net. Furthermore, this compound effectively suppressed AR transactivation and cell proliferation in VCaP cells, which are characterized by AR overexpression nih.govnih.govascopubs.org. The compound also effectively antagonized various mutant ARs, including F877L/T878A and H875Y/T878A mutations that confer resistance to enzalutamide, as well as V716M and H875Y mutations associated with darolutamide (B1677182) resistance nih.govnih.govresearchgate.netascopubs.orgresearchgate.net. This broad activity against mutated ARs highlights its potential to overcome common resistance mechanisms. This compound also demonstrated inhibition of dihydrotestosterone (B1667394) (DHT)-induced proliferation in LNCaP and F877L-expressing LNCaP cells researchgate.net.

Androgen-Independent Cell Line Investigations

Beyond androgen-dependent models, this compound has shown significant efficacy in androgen-independent and drug-resistant cell lines. Notably, it effectively reduced the protein levels of both AR-FL and AR-Vs, including AR-V7, in enzalutamide-resistant SAS MDV No. 3-14 cells nih.govnih.govresearchgate.netresearchgate.net. Similar reductions in AR protein levels were observed in 22Rv1 cells, another AR-V7 positive enzalutamide-resistant cell line nih.gov. These findings underscore this compound's ability to target AR signaling even in contexts where conventional AR signaling inhibitors face resistance due to AR splice variants. Importantly, this compound showed no significant effect on the viability of AR-negative cell lines, such as MIAPaCa-2 (human pancreatic carcinoma), HCC1806 (human breast cancer), SK-OV-3 (human ovarian cancer), and DU145 (human prostate cancer), indicating that its antiproliferative effects in AR-positive prostate cancer cells are mediated specifically through AR antagonism nih.govasco.org.

Cell Proliferation and Viability Assays in Response to this compound

This compound consistently suppressed the proliferation of AR-positive prostate cancer cells nih.govnih.govasco.orgascopubs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. In AR-overexpressing VCaP cells, this compound effectively suppressed cell proliferation nih.govnih.govascopubs.org. Furthermore, it reduced the growth of enzalutamide-resistant SAS MDV No. 3-14 cells researchgate.net.

Table 1: In Vitro Proliferation/Antagonist Activity of this compound

Cell Line (Androgen Receptor Status)Assay TypeKey Finding/IC50 (nM)Reference
LNCaP (Androgen-dependent, AR T878A)AR transactivationIC50: 10.1 nM nih.govresearchgate.net
VCaP (AR-overexpressing)Cell proliferationEffectively suppressed nih.govnih.govascopubs.org
SAS MDV No. 3-14 (Enzalutamide-resistant, AR-V7 positive)Cell proliferationSuppressed growth researchgate.net
DU145 (AR-negative)Cell viabilityNo significant effect nih.govasco.org

Gene Expression Profiling of Androgen Receptor Target Genes Post-TAS3681 Treatment

This compound treatment significantly impacts the expression of key androgen receptor target genes. It reduced the expression of AR-FL-regulated genes, such as Prostate-Specific Antigen (PSA), and, importantly, also downregulated AR-V7-regulated genes, including UBE2C and CDC20 nih.govresearchgate.net. Furthermore, this compound was observed to reduce the expression of c-MYC, a known androgen-independent driver of disease progression mdpi.com. The compound also inhibited AR-FL transactivation and reduced AR-FL/AR-V7 protein expression aacrjournals.org. These changes in gene expression profiling underscore this compound's ability to disrupt aberrant AR signaling pathways, which are often implicated in resistance to current AR-targeted therapies researchgate.net.

In Vivo Preclinical Xenograft Models

The promising in vitro findings for this compound have been corroborated by robust in vivo preclinical studies using xenograft models of prostate cancer. This compound demonstrated strong antitumor efficacy in an AR-V7-positive xenograft model, specifically using SAS MDV No. 3-14 cells nih.govnih.govresearchgate.netascopubs.orgresearchgate.net. In these models, this compound was able to suppress tumor growth in enzalutamide-resistant xenografts, highlighting its potential to overcome resistance mechanisms observed in advanced prostate cancer researchgate.net. Furthermore, treatment with this compound effectively decreased AR levels within CRPC tumors in vivo, providing pharmacodynamic evidence of its mechanism of action in a living system asco.orgascopubs.org. The compound exhibited in vivo activity across various prostate cancer cell lines, including those expressing wild-type and mutated AR (F877L) nih.gov. In a specific castration-resistant prostate cancer (CRPC) mouse model involving subcutaneously injected SAS MDV No. 3-14 cells, oral administration of this compound twice daily for 14 days demonstrated its efficacy researchgate.net.

Establishment and Characterization of Relevant Xenograft Models

Preclinical efficacy studies of this compound have extensively utilized relevant xenograft models to evaluate its antitumor activity in vivo. A prominent model employed involves castrated SCID mice subcutaneously implanted with human prostate cancer SAS MDV No. 3-14 cells nih.gov. These SAS MDV No. 3-14 cells are particularly relevant as they are enzalutamide-resistant and express AR-V7, a constitutively active AR splice variant implicated in therapeutic resistance nih.govgithub.ionih.gov. Another model utilized AR-overexpressing VCaP prostate cancer cells, which also exhibit resistance mechanisms to standard AR signaling inhibitors nih.govgithub.ionih.gov. These models allow for the assessment of this compound's efficacy against both AR overexpression and the presence of AR splice variants, which are common mechanisms of resistance in CRPC nih.govgithub.ionih.gov. The initial tumor volumes in these xenograft models typically ranged from approximately 130–250 mm³ before treatment initiation nih.gov.

Tumor Growth Inhibition Studies with this compound Monotherapy

In tumor growth inhibition studies, this compound monotherapy has demonstrated significant antitumor effects in enzalutamide-resistant prostate cancer xenograft models in vivo. In castrated SCID mice bearing SAS MDV No. 3-14 human prostate cancer cells, oral administration of this compound suppressed tumor growth nih.gov. This suppression was observed to be dose-dependent over a 14-day treatment period nih.gov. Notably, in these enzalutamide-resistant models, this compound effectively suppressed cell proliferation, while enzalutamide did not exhibit similar suppressive effects at the tested concentrations nih.gov.

Furthermore, in AR-overexpressing VCaP cells, this compound effectively suppressed cell proliferation, demonstrating comparable efficacy to enzalutamide in inhibiting DHT-induced proliferation in LNCaP cells nih.gov. These findings indicate that this compound can overcome resistance mechanisms associated with AR overexpression and the presence of AR splice variants, offering a potential therapeutic option for CRPC patients who have developed resistance to current AR signaling inhibitors nih.govgithub.io.

Table 1: Summary of Tumor Growth Inhibition Findings with this compound Monotherapy

Xenograft Model (Cell Line)Key Resistance FeatureTreatment DurationObserved Effect of this compoundComparison to Enzalutamide
SAS MDV No. 3-14 (in SCID mice)Enzalutamide-resistant, AR-V7 positive14 daysSuppressed tumor growth (dose-dependent) nih.govEnzalutamide did not suppress growth nih.gov
VCaP (in vitro)AR-overexpressingNot specified (cell proliferation)Suppressed cell proliferation nih.govnih.govComparable efficacy in inhibiting DHT-induced proliferation in LNCaP cells nih.gov

Analysis of Androgen Receptor Protein Levels in Xenograft Tumors

A critical aspect of this compound's mechanism of action is its ability to reduce AR protein levels. Analysis of xenograft tumors from treated mice revealed that this compound effectively downregulated both AR-FL and AR-Vs protein expression nih.govgithub.io. Specifically, in SAS MDV No. 3-14 cells and in tumor tissues harvested from castrated SCID mice, this compound dose-dependently reduced the protein levels of AR-FL and AR-V7 nih.gov. This downregulation was observed both in vitro and in vivo nih.govgithub.ionih.gov.

In contrast to enzalutamide, which primarily acts as an AR antagonist, this compound's unique AR-downregulating activity contributes to its efficacy against aberrant AR activation, including AR overexpression and the expression of constitutively active nuclear-localized AR-V7 nih.govgithub.ionih.gov. This mechanism allows this compound to suppress the transcriptional activity of various mutant ARs, including those that confer resistance to enzalutamide (e.g., F877L/T878A, H875Y/T878A) and darolutamide (e.g., V716M, H875Y) nih.govgithub.io. The reduction in AR protein levels by this compound is a key factor in its ability to overcome resistance to existing AR signaling inhibitors nih.govgithub.io.

Table 2: Effect of this compound on Androgen Receptor Protein Levels

Cell Line/ModelAR TypeObserved Effect of this compound on Protein Levels
SAS MDV No. 3-14 cellsAR-FL, AR-V7Dose-dependently reduced nih.gov
22Rv1 cellsAR-V7Reduced nih.gov
VCaP cells (AR-overexpressing)AR-FLReduced nih.govnih.gov
Xenograft tumors (SAS MDV No. 3-14 in SCID mice)AR-FL, AR-VsDownregulated nih.gov

Molecular Basis of Tas3681 Overcoming Resistance to Androgen Receptor Signaling Inhibition

Efficacy Against Androgen Receptor Ligand-Binding Domain Mutations

A critical aspect of TAS3681's efficacy is its capacity to overcome resistance conferred by mutations within the AR ligand-binding domain (LBD). Unlike some existing ARSIs that can exhibit agonistic activity against certain mutant ARs, this compound functions as a pure antagonist, effectively blocking the transcriptional activity of various mutant ARs that lead to drug resistance nih.govnih.govpatsnap.comresearchgate.net.

Antagonistic Activity Against F877L/T878A Mutations

The F877L/T878A mutations in the AR are known to confer resistance to enzalutamide (B1683756), often converting it into an agonist nih.govnih.govpatsnap.comresearchgate.netamegroups.org. In contrast, this compound effectively blocked the transcriptional activity of ARs harboring these mutations nih.govnih.govpatsnap.comresearchgate.net. Furthermore, studies have shown that this compound potently and dose-dependently suppressed the proliferation of LNCaP cells stably expressing the F877L AR mutation in the presence of dihydrotestosterone (B1667394) (DHT) nih.gov.

Antagonistic Activity Against H875Y/T878A Mutations

Similar to the F877L/T878A mutations, the H875Y/T878A mutations also contribute to enzalutamide resistance nih.govnih.govpatsnap.comresearchgate.net. This compound demonstrated effective inhibition of the transcriptional activity of ARs with these H875Y/T878A mutations, without exhibiting any agonistic effects that have been observed with other ARSIs nih.govnih.govpatsnap.comresearchgate.net.

Antagonistic Activity Against V716M and H875Y Mutations

The V716M and H875Y mutations in the AR are implicated in resistance to darolutamide (B1677182) nih.govnih.govpatsnap.comresearchgate.netresearcher.life. This compound effectively blocked the transcriptional activity of ARs carrying these mutations nih.govnih.govpatsnap.comresearchgate.netresearcher.life. Notably, while darolutamide has shown agonistic effects on ARs with V716M and H875Y mutations, this compound did not exhibit such agonistic activity nih.govresearchgate.net.

Table 1: Efficacy of this compound Against Key Androgen Receptor Ligand-Binding Domain Mutations

AR MutationAssociated Resistance to ARSIThis compound ActivityOther ARSI Activity (for comparison)
F877L/T878AEnzalutamide, Apalutamide nih.govAntagonistic nih.govnih.govpatsnap.comresearchgate.netAgonistic (Enzalutamide, Apalutamide) nih.gov
H875Y/T878AEnzalutamide, Apalutamide nih.govAntagonistic nih.govnih.govpatsnap.comresearchgate.netAgonistic (Enzalutamide, Apalutamide) nih.gov
V716MDarolutamide nih.govnih.govpatsnap.comresearchgate.netresearcher.lifeAntagonistic nih.govnih.govpatsnap.comresearchgate.netresearcher.lifeAgonistic (Darolutamide) nih.govresearchgate.net
H875YDarolutamide nih.govnih.govpatsnap.comresearchgate.netresearcher.lifeAntagonistic nih.govnih.govpatsnap.comresearchgate.netresearcher.lifeAgonistic (Darolutamide) nih.govresearchgate.net

Impact on Other Clinically Relevant Androgen Receptor Mutations

Beyond the specific mutations detailed above, this compound has demonstrated its ability to inhibit the activity of various other clinically relevant AR mutations that confer resistance to both first- and second-generation AR signaling inhibitors nih.gov. This broad antagonistic profile underscores its potential to address diverse mechanisms of acquired resistance in CRPC.

Suppression of Androgen Receptor Overexpression-Driven Proliferation by this compound

Androgen receptor overexpression is a well-established mechanism by which prostate cancer cells develop resistance to ARSIs, allowing continued AR signaling even under castrate conditions nih.govnih.govascopubs.orgpatsnap.com. In studies utilizing AR-overexpressing VCaP prostate cancer cells, this compound effectively suppressed cell proliferation and concurrently downregulated AR expression nih.govnih.govascopubs.orgresearchgate.net. This effect contrasts with enzalutamide, which did not exhibit the same efficacy in these AR-overexpressing cellular models nih.govnih.govascopubs.orgresearchgate.net. The antiproliferative effect of this compound in AR-positive prostate cancer cells is directly mediated through its AR antagonism, confirming its targeted action nih.gov.

Modulation of Androgen Receptor Splice Variant Signaling

Androgen receptor splice variants (AR-Vs), particularly AR-V7, play a significant role in mediating resistance to ARSIs, as these truncated isoforms can remain constitutively active in the absence of androgens due to the lack of the ligand-binding domain nih.govnih.govencyclopedia.pubresearchgate.net. This compound has shown a notable ability to modulate AR splice variant signaling. It effectively inhibits AR transcriptional activity and reduces the protein levels of both AR-FL and AR-Vs, including AR-V7, in enzalutamide-resistant cell lines such as SAS MDV No. 3-14 cells, both in vitro and in vivo nih.govnih.govascopubs.orgascopubs.orgresearchgate.netresearchgate.net. This led to strong antitumor efficacy in AR-V7-positive xenograft models nih.govnih.govascopubs.org. Furthermore, this compound has been shown to suppress the expression of AR-V7 target genes by reducing AR-V7 occupancy at the enhancer regions aacrjournals.org. Beyond AR-V7, this compound also reduced the expression of c-Myc, a critical driver of androgen-independent prostate cancer progression, through its AR downregulation activity aacrjournals.org.

Table 2: Impact of this compound on Androgen Receptor Overexpression and Splice Variants

Resistance MechanismObserved Effect of this compoundKey Findings
AR OverexpressionSuppression of cell proliferation and downregulation of AR expression nih.govnih.govascopubs.orgresearchgate.netEffective in VCaP cells; contrasts with enzalutamide's performance nih.govnih.govascopubs.orgresearchgate.net
AR Splice Variants (e.g., AR-V7)Downregulation of AR-FL and AR-V protein levels nih.govnih.govascopubs.orgascopubs.orgresearchgate.netresearchgate.netStrong antitumor efficacy in AR-V7-positive xenografts; suppresses AR-V7 target gene expression and c-Myc nih.govnih.govascopubs.orgaacrjournals.org

Direct Impact on Androgen Receptor Splice Variant 7 Activity

Androgen receptor splice variant 7 (AR-V7) is a particularly challenging mechanism of resistance in CRPC. Unlike full-length AR (AR-FL), AR-V7 lacks the ligand-binding domain (LBD) but retains the N-terminal domain (NTD) and the DNA-binding domain (DBD), enabling its constitutive activation independent of androgen ligands mdpi.comnih.gov. This structural characteristic allows AR-V7 to promote AR signaling even when therapies target the LBD mdpi.comnih.gov.

This compound directly impacts AR-V7 activity primarily through its ability to downregulate the protein levels of both AR-FL and AR-Vs, including AR-V7 nih.govnih.govascopubs.org. Studies have shown that this compound effectively and dose-dependently reduces the expression of AR-FL and AR-V7 in enzalutamide-resistant cell lines, such as SAS MDV No. 3-14 and 22Rv1 cells nih.govnih.gov. This downregulation of AR-V7 protein is crucial because AR-V7 is constitutively active and can drive tumor growth and resistance to existing ARSIs nih.govresearchgate.net.

Furthermore, this compound functions as a pure AR antagonist, suppressing the transactivation of various mutant ARs that confer resistance to current ARSIs nih.govnih.govasco.org. This includes blocking the transcriptional activity of AR mutants such as F877L/T878A and H875Y/T878A, which are known to confer enzalutamide resistance, as well as V716M and H875Y mutations associated with darolutamide resistance nih.govnih.gov. This compound achieves this by inhibiting AR nuclear translocation and both ligand-dependent and ligand-independent transcriptional activity nih.govascopubs.org.

The direct impact of this compound on AR-V7 activity is summarized in the following table:

Mechanism of ActionEffect on AR-V7 ActivityResearch Findings
AR Downregulation Reduces protein levels of AR-FL and AR-V7Effective and dose-dependent reduction in enzalutamide-resistant SAS MDV No. 3-14 and 22Rv1 cells, both in vitro and in vivo. nih.govnih.govascopubs.org
Pure AR Antagonism Suppresses transcriptional activity of AR-V7 and mutant ARsBlocks transactivation of AR mutants (e.g., F877L/T878A, H875Y/T878A, V716M, H875Y) that confer resistance to enzalutamide and darolutamide. nih.govnih.gov
Inhibition of AR Nuclear Translocation Prevents AR-V7 entry into the nucleusThis compound inhibits the nuclear translocation of AR, a key step for AR-mediated gene transcription. nih.govascopubs.org

Indirect Effects on Androgen Receptor Splice Variant-Related Transcriptional Programs

Beyond its direct effects on AR-V7 protein levels and activity, this compound also exerts indirect effects on AR splice variant-related transcriptional programs. By downregulating AR-FL and AR-Vs, this compound broadly suppresses the aberrant AR signaling that drives tumor resistance to AR-targeted therapies nih.govascopubs.org. This comprehensive suppression of AR activity leads to a decrease in the expression of AR-dependent genes, which are critical for prostate cancer cell proliferation and survival nih.govnih.govasco.orgoncotarget.com.

In castration-resistant prostate cancer cells that express both full-length and splice variant ARs, this compound has been shown to reduce the expression of both forms of the receptor asco.orgascopubs.org. This broad reduction in AR expression, including AR-V7, subsequently impacts the downstream transcriptional programs that are aberrantly activated in resistant prostate cancer. For instance, this compound effectively suppressed cell proliferation in AR-overexpressing VCaP prostate cancer cells, a response contrary to that observed with enzalutamide nih.govnih.gov. This indicates that this compound can disrupt the entire network of gene expression regulated by both AR-FL and AR-Vs, thereby overcoming resistance mechanisms that rely on persistent AR signaling.

The ability of this compound to suppress androgen-independent AR transactivation, mediated by growth factors and cytokines, further highlights its indirect impact on AR-V related transcriptional programs asco.orgascopubs.org. This suggests that this compound can mitigate alternative AR activation pathways that contribute to resistance, even in the absence of traditional androgenic ligands asco.orgascopubs.org. By disrupting these broader transcriptional networks, this compound offers a novel therapeutic strategy for CRPC, particularly in cases where resistance has emerged due to AR splice variants and other AR aberrations nih.govnih.gov.

Comparative Preclinical Analysis of Tas3681 with Existing Androgen Receptor Targeted Agents

Comparative Mechanisms of Androgen Receptor Antagonism

The persistent activation of the AR signaling axis is a major driver of CRPC, leading to the development of resistance to current AR-targeted therapies. researchgate.netgoogle.com TAS3681 is characterized as a pure AR antagonist that also possesses AR downregulating activity, affecting both full-length AR (AR-FL) and AR splice variants (AR-Vs). google.comresearchgate.netidrblab.net This dual mechanism involves inhibiting AR nuclear translocation and both ligand-dependent and ligand-independent transcriptional activity. google.com

Differentiation from Enzalutamide (B1683756)

Enzalutamide is a second-generation nonsteroidal antiandrogen that functions by competitively inhibiting androgen binding to the AR, thereby blocking AR nuclear translocation and its interaction with DNA. However, resistance to enzalutamide often emerges through various mechanisms, including AR overexpression, AR mutations, and the expression of constitutively active AR splice variants like AR-V7. google.comresearchgate.net

A key differentiation of this compound from enzalutamide lies in its ability to effectively suppress androgen-independent AR transactivation driven by growth factors and cytokines, a capability not observed with enzalutamide. researchgate.netgoogle.com Furthermore, in AR-overexpressing VCaP prostate cancer cells, this compound effectively suppresses cell proliferation and downregulates AR expression, a contrasting effect to enzalutamide. google.comresearchgate.net Importantly, while enzalutamide can exhibit partial agonistic activity for certain AR mutations (e.g., F877L/T878A and H875Y/T878A), this compound effectively blocks the transcriptional activity of these resistant AR mutants. google.comresearchgate.net this compound also reduces the protein levels of both AR-FL and AR-V7 in enzalutamide-resistant cell lines. google.comresearchgate.net

Differentiation from Abiraterone (B193195)

In contrast, this compound directly targets the AR as a pure antagonist and induces its downregulation. google.comresearchgate.netidrblab.net While abiraterone aims to reduce the ligand supply to the AR, this compound directly interferes with AR function and expression, including in contexts where AR signaling is reactivated despite androgen deprivation, such as through AR mutations or splice variants. google.comresearchgate.net Resistance to abiraterone can also involve the emergence of AR mutations and splice variants, which this compound is designed to address. google.comresearchgate.net

Differentiation from Darolutamide (B1677182)

Darolutamide is another nonsteroidal competitive AR inhibitor that binds with high affinity to the AR ligand-binding domain, inhibiting AR nuclear translocation and AR-mediated transcription. It is noted for its distinct molecular structure compared to other next-generation AR antagonists like enzalutamide and apalutamide, and its lower blood-brain barrier penetration.

A key distinction for this compound is its unique AR downregulating activity, which is not a primary mechanism of darolutamide. google.comresearchgate.netidrblab.net Furthermore, darolutamide has been observed to exhibit agonistic effects on certain mutated ARs, such as V716M and H875Y. Conversely, this compound has demonstrated the ability to block the transcriptional activity of these same mutations, showing no significant agonist profile. google.comresearchgate.net This suggests that this compound may overcome resistance mechanisms that can arise with darolutamide due to its distinct antagonistic and AR-degrading properties.

Comparative Efficacy in Resistant Preclinical Models

Preclinical studies have demonstrated this compound's efficacy in overcoming resistance mechanisms commonly encountered with existing AR-targeted therapies. google.comresearchgate.netresearchgate.net

Head-to-Head Studies in Androgen Receptor Mutant Cell Lines

This compound has shown robust activity against various AR mutations that confer resistance to current AR signaling inhibitors (ARSIs). In head-to-head comparisons, this compound effectively blocked the transcriptional activity of AR mutants that lead to enzalutamide resistance (e.g., F877L/T878A and H875Y/T878A) and darolutamide resistance (e.g., V716M and H875Y). google.comresearchgate.net This is particularly significant as darolutamide itself has been shown to exhibit agonistic effects on V716M and H875Y mutations, whereas this compound does not.

The following table summarizes the comparative effects of this compound, enzalutamide, and darolutamide on specific AR mutations:

AR Mutation Effect of Enzalutamide Effect of Darolutamide Effect of this compound Source
F877L/T878A Confers resistance; can show partial agonism Not specified directly for agonism, but this compound blocks it. Blocked transcriptional activity google.comresearchgate.net
H875Y/T878A Confers resistance; can show partial agonism Not specified directly for agonism, but this compound blocks it. Blocked transcriptional activity google.comresearchgate.net
V716M Not specified Exhibits agonistic effects Blocked transcriptional activity; no significant agonist profile google.comresearchgate.net
H875Y Not specified Exhibits agonistic effects Blocked transcriptional activity; no significant agonist profile google.comresearchgate.net

Comparative Effects in Androgen Receptor Splice Variant Positive Xenografts

Androgen receptor splice variant 7 (AR-V7) is a well-researched splice variant that lacks the ligand-binding domain, allowing it to activate the AR signaling pathway constitutively, even in the absence of androgens. AR-V7 expression is a significant mechanism of resistance to ARSIs like enzalutamide and abiraterone. google.comresearchgate.net

Preclinical studies have demonstrated that this compound exhibits strong antitumor efficacy in AR-V7-positive enzalutamide-resistant xenograft models. google.comresearchgate.net This efficacy is attributed to this compound's ability to reduce the protein levels of both AR-FL and AR-V7 in enzalutamide-resistant prostate cancer cell lines, including SAS MDV No. 3-14 and 22Rv1 cells. google.comresearchgate.net This direct downregulation of AR-V7 by this compound represents a crucial advantage in overcoming resistance driven by these constitutively active splice variants. google.comresearchgate.net

The following table highlights the comparative effects of this compound on AR splice variants in resistant preclinical models:

Compound Effect on AR-FL Protein Levels Effect on AR-V7 Protein Levels Efficacy in AR-V7 Positive Xenografts Source
Enzalutamide Does not downregulate in AR-overexpressing cells Does not downregulate Limited efficacy due to resistance mechanisms google.comresearchgate.net
This compound Reduces (dose-dependently) Reduces (dose-dependently) Strong antitumor efficacy google.comresearchgate.net

Synergistic Potential of this compound in Combination Preclinical Regimens

Rationale for Combination Strategies

The landscape of castration-resistant prostate cancer (CRPC) treatment is frequently complicated by the development of resistance to existing androgen receptor-targeted therapies. This resistance often arises from a complex interplay of mechanisms, including the emergence of AR mutations, the expression of constitutively active AR splice variants (such as AR-V7), and AR overexpression, all of which contribute to the reactivation of AR signaling. wikipedia.orgwikipedia.orgmims.com These intricate resistance pathways and the presence of crosstalk between different signaling pathways underscore the necessity for innovative therapeutic approaches. wikipedia.org Combination strategies are increasingly recognized as a vital avenue to overcome these challenges by simultaneously targeting multiple pathways or by circumventing resistance mechanisms that may emerge during monotherapy.

Future Directions in Academic Research on Tas3681

Further Characterization of Androgen Receptor Downregulation Mechanism

Despite observed downregulation of AR-FL and AR-V7 protein levels by TAS3681 in prostate cancer cells, the precise molecular mechanisms underlying this reduction require further elucidation nih.govascopubs.orgaacrjournals.org. Understanding the full scope of this downregulation pathway is crucial for optimizing this compound's therapeutic application and developing strategies to prevent potential resistance.

Role of Proteasomal Degradation Pathways

While this compound effectively reduces AR protein levels, initial studies suggest that its mechanism of action might not primarily involve enhanced proteasomal degradation of the AR protein nih.gov. Specifically, research indicates that this compound did not increase the rate of AR degradation in the presence of cycloheximide (B1669411) (CHX), implying that the reduction in AR protein levels may not be due to accelerated protein breakdown via the proteasome nih.gov. This contrasts with other AR-targeting agents, such as PROTACs (proteolysis-targeting chimeras) and specific AR degraders (SARDs), which are designed to induce AR degradation via the ubiquitin-proteasome pathway mdpi.commdpi.com. Future academic research should focus on definitively clarifying the role, if any, of proteasomal degradation in this compound-mediated AR downregulation. This could involve detailed kinetic studies of AR protein turnover and investigations into the ubiquitination status of AR in the presence of this compound.

Investigation of Specific E3 Ligases or Deubiquitinases

Given the ambiguity surrounding the direct involvement of enhanced proteasomal degradation, a critical future direction is to investigate whether specific E3 ubiquitin ligases or deubiquitinases (DUBs) are modulated by this compound, even if not for enhanced degradation. E3 ligases are enzymes responsible for attaching ubiquitin to target proteins, marking them for degradation, while DUBs remove ubiquitin, thereby stabilizing proteins mdpi.comnih.govfrontiersin.org. While some AR degraders operate by recruiting specific E3 ligases like MDM2 or CULLIN3 to ubiquitinate AR mdpi.commdpi.comascopubs.org, the mechanism for this compound's AR downregulation remains to be fully characterized mdpi.comencyclopedia.pub. Future studies should explore whether this compound influences the activity or expression of particular E3 ligases or DUBs that regulate AR stability, or if it impacts AR protein synthesis or mRNA stability, leading to reduced protein levels. Identifying any such specific enzymes or pathways would provide valuable insights into this compound's unique mechanism and could uncover novel targets for therapeutic intervention.

Exploration of this compound Activity in Other Androgen Receptor-Driven Cancers Beyond Prostate Cancer

The androgen receptor plays a significant role in various other cancers beyond prostate cancer, including a substantial percentage of breast cancers (up to 90%) and certain ovarian cancers google.comgoogle.com. While AR targeting has been a cornerstone of prostate cancer treatment, efforts to successfully target AR in other AR-expressing cancers, such as breast cancer subsets and salivary gland tumors, have historically faced challenges annualreviews.org. Given this compound's distinct mechanism of AR antagonism and downregulation of both AR-FL and AR-Vs, it presents a compelling candidate for investigation in these other AR-driven malignancies. Future academic research should systematically explore the efficacy of this compound in preclinical models of AR-positive breast cancer, ovarian cancer, and other less common AR-driven tumors. This would involve evaluating its anti-proliferative effects, impact on AR signaling, and potential for AR downregulation in diverse cellular and animal models derived from these cancer types.

Identification of Predictive Biomarkers for Response to this compound in Preclinical Models

Identifying predictive biomarkers is crucial for personalizing cancer therapy and ensuring that patients most likely to benefit receive the appropriate treatment tandfonline.com. For AR-targeted therapies in prostate cancer, AR-V7 expression in circulating tumor cells (CTCs) has emerged as a potential biomarker for resistance to certain second-generation AR signaling inhibitors nih.gov. This compound has shown effectiveness against AR-V7-positive models nih.govmdpi.comascopubs.org. However, comprehensive predictive biomarkers for this compound response are still needed. Future academic research should focus on identifying molecular markers that can predict sensitivity or resistance to this compound in preclinical models. This could involve:

Genomic and Transcriptomic Profiling: Analyzing gene mutations (e.g., specific AR mutations beyond those already tested), gene amplifications, and gene expression patterns (including AR-Vs and other AR-regulated genes) in this compound-sensitive versus resistant cell lines and patient-derived xenogografts (PDXs).

Proteomic Analysis: Investigating protein expression levels and post-translational modifications of AR and its co-regulators that might influence this compound's activity.

Liquid Biopsy Components: Exploring the utility of circulating tumor DNA (ctDNA) and CTCs for identifying predictive genomic alterations or AR-V7 expression patterns that correlate with response to this compound tandfonline.comnih.govresearchgate.net.

Investigation of Acquired Resistance Mechanisms to this compound in Preclinical Settings

While this compound has demonstrated the ability to overcome resistance to existing AR signaling inhibitors by targeting aberrant AR signaling, including AR overexpression, AR mutations, and AR-V7 expression nih.govnih.govascopubs.org, the potential for acquired resistance to this compound itself remains an important area for future academic investigation. As with any targeted therapy, selective pressure can lead to the emergence of new resistance mechanisms. Understanding these mechanisms in preclinical settings is vital for developing rational combination therapies or next-generation agents. Future research should involve:

Developing this compound-Resistant Models: Generating prostate cancer cell lines and xenograft models that acquire resistance to this compound through prolonged exposure.

Characterizing Resistance Mechanisms: Employing genomic, transcriptomic, and proteomic approaches to identify the molecular changes (e.g., novel AR mutations, activation of alternative signaling pathways, changes in drug metabolism or efflux) that confer resistance to this compound in these models.

Cross-Resistance Studies: Evaluating whether this compound-resistant models exhibit cross-resistance to other AR-targeted therapies or chemotherapies.

Development of Novel Analogs and Structure-Activity Relationship Studies for Enhanced Efficacy

The development of novel analogs and comprehensive structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug optimization psu.edumdpi.comqu.edu.qa. While this compound has shown promise, further enhancing its efficacy, improving pharmacokinetic properties, or broadening its activity spectrum could lead to superior therapeutic agents. Academic research should pursue:

Rational Design of Analogs: Designing and synthesizing new chemical entities structurally related to this compound, with modifications aimed at improving AR binding affinity, AR downregulation potency, metabolic stability, or bioavailability.

SAR Elucidation: Systematically evaluating the biological activity of these novel analogs in a range of preclinical models to establish clear relationships between chemical structure and biological activity. This includes assessing their impact on AR antagonism, AR downregulation, and anti-proliferative effects in various prostate cancer cell lines, including those with different AR aberrations.

Mechanism-Guided Optimization: Using insights gained from the characterization of this compound's AR downregulation mechanism (as discussed in Section 6.1) to guide the design of analogs that more effectively exploit or enhance this pathway.

Q & A

Q. What is the molecular mechanism of TAS3681 in suppressing androgen receptor (AR) signaling?

this compound binds directly to the AR ligand-binding domain, preventing activation by endogenous androgens. Unlike first-generation AR antagonists, it downregulates AR protein levels by inhibiting de novo synthesis rather than promoting degradation. This is demonstrated through cycloheximide (CHX) chase experiments showing no acceleration of AR degradation, and actinomycin D (Act D) studies confirming no effect on AR mRNA levels. Immunoblotting reveals reduced AR-FL and AR-V7 protein expression, indicating translational inhibition .

Q. What in vivo models have been used to validate this compound’s efficacy against enzalutamide-resistant prostate cancer?

The SAS MDV No. 3-14 xenograft model in castrated SCID mice is a key preclinical model. Subcutaneous tumor implantation followed by this compound administration (7.5–22.5 mg/kg BID for 14 days) showed dose-dependent tumor suppression. Tumor volume measurements and waterfall plots were used to assess progression, with statistical significance determined via Williams’ test (P<0.025). This model confirmed this compound’s activity in AR-V7+ enzalutamide-resistant tumors .

Advanced Research Questions

Q. How does this compound overcome resistance mediated by AR splice variants (AR-Vs) in metastatic castration-resistant prostate cancer (mCRPC)?

this compound reduces AR-V7 protein synthesis by disrupting translational machinery, as shown in Act D-treated LNCaP95 cells. Unlike HSP90 inhibitors (e.g., geldanamycin), which destabilize AR via chaperone disruption, this compound does not accelerate degradation. Researchers should use quantitative immunoblotting with normalization to housekeeping proteins (e.g., GAPDH) and RNA-seq to exclude transcriptional effects. Clinical data from the phase I trial (NCT02566772) confirmed PSA declines >50% in AR-V7+ patients .

Q. What methodological considerations are critical when analyzing this compound’s impact on AR protein synthesis versus degradation?

  • Cycloheximide chase experiments : Track AR protein half-life to rule out degradation effects.
  • Actinomycin D treatment : Isolate translational regulation by blocking transcription.
  • Dose-response curves : Compare this compound’s effects to non-selective translation inhibitors (e.g., CHX) to ensure specificity for AR.
  • Control for off-target effects : Monitor housekeeping proteins (e.g., GAPDH) to confirm translational selectivity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data when evaluating this compound’s AR downregulation capacity?

Discrepancies may arise from pharmacokinetic (PK) factors (e.g., bioavailability, tissue penetration) or tumor microenvironment influences. To resolve this:

  • Perform PK/PD modeling using plasma and tumor AR levels from xenograft studies.
  • Use ex vivo assays (e.g., Western blot of tumor lysates) to confirm target engagement.
  • Validate findings in patient-derived xenografts (PDX) with confirmed AR-V7 expression .

Q. What pharmacodynamic markers and pharmacokinetic parameters are essential for determining the optimal dosing regimen of this compound in clinical research?

  • Pharmacodynamic : PSA reduction ≥50%, AR/AR-V7 protein levels in circulating tumor cells (CTCs), and tumor biopsy immunohistochemistry.
  • Pharmacokinetic : Steady-state AUC (2–6× accumulation), Cmax (limited to avoid QT prolongation), and trough concentrations. The phase I trial identified 300 mg BID as optimal, balancing efficacy with manageable hypertension and QT effects .

Methodological Challenges and Data Analysis

Q. What preclinical evidence supports the combination of this compound with taxane-based chemotherapy in advanced prostate cancer?

Preclinical studies suggest taxanes (e.g., docetaxel) disrupt AR nuclear translocation, while this compound targets AR synthesis. Synergy testing via Chou-Talalay combination index analysis in AR-V7+ cell lines is recommended. Clinical trials are ongoing in patients progressing on taxanes (NCT02566772), with progression-free survival (PFS) as a key endpoint .

Q. What ethical considerations arise when designing clinical trials for this compound in heavily pretreated mCRPC populations?

  • Informed consent : Disclose risks of QT prolongation (19.6% incidence in phase I) and hypertension (Grade 3 in 1.8%).
  • Patient stratification : Prioritize AR-V7+ or enzalutamide-resistant cohorts to align with mechanistic rationale.
  • Safety monitoring : Implement ECG for QT intervals and frequent blood pressure checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.